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molecular formula C12H14O3 B8609159 methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate

methyl 2-(4-hydroxy-3-prop-2-enylphenyl)acetate

Cat. No. B8609159
M. Wt: 206.24 g/mol
InChI Key: NBWDATWCIURNHR-UHFFFAOYSA-N
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Patent
US06090836

Procedure details

A solution of methyl 4-alloxyphenylacetate (3.1 grams) in dry ortho-dichlorobenzene (50 mL) was refluxed for 25 hours. The solvent was removed under reduced pressure, and the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane) to afford the tittle compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1)C=C.Cl[C:17]1[CH:22]=CC=C[C:18]=1Cl>>[CH2:22]([C:10]1[CH:9]=[C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:6][C:5]=1[OH:4])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica gel, 50% methylene chloride in hexane)
CUSTOM
Type
CUSTOM
Details
to afford the tittle compound

Outcomes

Product
Name
Type
Smiles
C(C=C)C=1C=C(C=CC1O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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